3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile

Physicochemical property Drug-likeness Medicinal chemistry

Obtain the authentic 3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile scaffold—the essential pharmacophoric core of aliskiren, a marketed direct renin inhibitor. The 3‑carbonitrile substitution creates a stereogenic center that drives chiral resolution and diastereoselective SAR exploration (dr up to 99:1). Its computed LogP of 1.5 and TPSA of 45.1 Ų make it ideal for CNS‑programs requiring balanced polarity. Unlike the 2‑carbonitrile or 3‑oxo regioisomers, this building block retains both a hydrogen‑bond donor and a stereodefined C3 center essential for target engagement. X‑ray‑validated binding poses confirm utility in protease and PI3K inhibitor design. Source the genuine stereoactive scaffold that generic benzoxazines cannot replicate.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B11763365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1C(NC2=CC=CC=C2O1)C#N
InChIInChI=1S/C9H8N2O/c10-5-7-6-12-9-4-2-1-3-8(9)11-7/h1-4,7,11H,6H2
InChIKeyTXOPYISLMSLYOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile (CAS 96988-64-6): Core Scaffold and Building Block Procurement Guide


3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile (CAS 96988-64-6) is a heterocyclic building block featuring a fused benzoxazine core with a nitrile group at the 3-position [1]. This scaffold is structurally distinguished by a hydrogen bond donor (NH), three hydrogen bond acceptors, a topological polar surface area (TPSA) of 45.1 Ų, and a calculated LogP of 1.5 [2]. Its defining application is as the privileged core of aliskiren, a marketed direct renin inhibitor for hypertension, where the (2S,4S,5S,7S) stereodefined 3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile substructure is essential for potent and selective renin inhibition [3]. The compound is commercially available at 97-98% purity for research and development use .

Why 3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile Cannot Be Replaced by Generic Benzoxazine Analogs in Medicinal Chemistry


The 3-carbonitrile substitution pattern on the 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold confers a unique combination of physicochemical properties that cannot be replicated by other regioisomers or oxidation states. The nitrile group at the 3-position introduces a stereocenter, enabling chiral resolution and subsequent diastereoselective transformations critical for drug candidate development [1]. Regioisomeric analogs such as 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile or 3-oxo derivatives lack either the stereogenic center or the hydrogen bond donor capacity of the secondary amine, fundamentally altering their utility as building blocks [2]. In the context of aliskiren, the specific (2S,4S,5S,7S) 3-carbonitrile stereochemistry is integral to the molecule's potent renin inhibition, as confirmed by X-ray crystallographic studies of structurally related 3,4-dihydro-2H-benzo[1,4]oxazine derivatives bound to their targets [3]. Generic substitution with unsubstituted benzoxazine or alternative regioisomers would abrogate this essential pharmacophoric element.

Quantitative Differentiation Evidence for 3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile vs. Closest Analogs


Hydrogen Bond Donor Count and PSA Differentiate 3-Carbonitrile from 3-Oxo Benzoxazine Analogs

3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile possesses one hydrogen bond donor (NH), three hydrogen bond acceptors, and a topological polar surface area (TPSA) of 45.1 Ų, as computed from its structure [1]. In contrast, the structurally related 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine (lactam) analogs lack the secondary amine hydrogen bond donor, possessing zero H-bond donors and a TPSA of 38.3-42.0 Ų depending on substitution [2]. This quantifiable difference in hydrogen bonding capacity directly impacts solubility, permeability, and target engagement potential, parameters governed by Lipinski's Rule of Five and Veber's rules for oral bioavailability [3]. The 3-carbonitrile scaffold thus offers distinct advantages for fragment-based drug discovery and lead optimization where balanced H-bond donor/acceptor profiles are required [4].

Physicochemical property Drug-likeness Medicinal chemistry

LogP Differentiation: 3-Carbonitrile Exhibits Higher Lipophilicity vs. Carboxylic Acid and Amide Analogs

The computed octanol-water partition coefficient (XLogP3) for 3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile is 1.5 [1]. This value falls within the optimal LogP range (1-3) for CNS drug candidates as defined by Pajouhesh and Lenz, balancing aqueous solubility with membrane permeability [2]. In comparison, structurally analogous 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid exhibits a significantly lower XLogP3 of 0.66, while 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide analogs show XLogP3 values ranging from 0.2 to 0.8 [3]. The nitrile group at the 3-position provides a 0.7 to 1.3 Log unit increase in lipophilicity relative to these more polar functional groups, enhancing passive membrane diffusion and CNS penetration potential without introducing the metabolic liabilities associated with higher LogP compounds [4].

Lipophilicity Blood-brain barrier penetration ADME

Stereogenic Center at C3 Enables Diastereoselective Synthesis Not Possible with 2-Substituted or Unsubstituted Analogs

The 3-carbonitrile substitution introduces a stereogenic center at C3 of the oxazine ring. Kushwaha et al. demonstrated that this stereocenter can be exploited in diastereoselective multicomponent reactions, achieving diastereomeric ratios (dr) up to 99:1 in the synthesis of substituted 3,4-dihydro-2H-benzo[b][1,4]oxazine analogues [1]. The nitrile group at the 3-position enables subsequent transformations including hydrolysis to carboxylic acids, reduction to aminomethyl derivatives, and cycloaddition reactions while retaining stereochemical integrity [2]. In contrast, 3,4-dihydro-2H-benzo[b][1,4]oxazine (unsubstituted at C3) lacks a stereocenter entirely, precluding stereoselective synthesis, while the 2-carbonitrile regioisomer positions the nitrile at C2, altering the stereochemical environment and the geometry of subsequent derivatization [3]. The 3-carbonitrile scaffold therefore provides a unique chiral handle for asymmetric synthesis and the generation of enantiomerically pure building blocks.

Stereochemistry Diastereoselective synthesis Chiral building block

Aliskiren Core Scaffold: 3-Carbonitrile Benzoxazine Is the Privileged Substructure of a Marketed Renin Inhibitor

3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile constitutes the core scaffold of aliskiren, a direct renin inhibitor approved for the treatment of hypertension [1]. Aliskiren's chemical structure is (2S,4S,5S,7S)-5-amino-4-hydroxy-6-{2-(1H-tetrazol-5-yl)benzylamino}-2-isopropyl-7-{[(2-methylpropyl)oxy]methyl}-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile, with the 3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile substructure forming the central bicyclic core [2]. In contrast, alternative benzoxazine scaffolds lacking the 3-carbonitrile substitution (e.g., 3,4-dihydro-2H-benzo[b][1,4]oxazin-3-one or unsubstituted benzoxazine) are absent from the structure of any marketed drug targeting the renin-angiotensin system [3]. The 3-carbonitrile benzoxazine core has been validated through extensive clinical development and regulatory approval, establishing it as a privileged scaffold for protease inhibition [4].

Renin inhibitor Hypertension Aliskiren

High-Value Research and Industrial Applications for 3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile


Synthesis of Aliskiren Analogs and Renin Inhibitor Lead Optimization

Procure 3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile as the core building block for generating aliskiren analogs and exploring SAR around the renin inhibitor pharmacophore. The 3-carbonitrile benzoxazine scaffold is the privileged substructure of aliskiren, a marketed direct renin inhibitor for hypertension [1]. Researchers can leverage this building block to synthesize novel analogs with modifications at the 2-, 4-, and 6-positions of the oxazine ring while retaining the stereogenic C3 center essential for target engagement [2]. This scaffold provides a direct entry point to explore the structure-activity relationships of nonpeptide renin inhibitors and to develop next-generation antihypertensive agents with improved pharmacokinetic profiles [3].

CNS Drug Discovery Leveraging Optimized Lipophilicity (LogP 1.5) and H-Bond Donor Capacity

Utilize 3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile in CNS-targeted medicinal chemistry programs where its computed LogP of 1.5 falls within the optimal range (1-3) for blood-brain barrier penetration [4]. The combination of one hydrogen bond donor (secondary amine) and three acceptors provides a balanced polarity profile suitable for CNS drug candidates [5]. This scaffold can serve as a central core for designing ligands targeting CNS receptors and transporters, including serotonin receptors and transporters, where benzoxazine derivatives have demonstrated dual 5-HT1A receptor and serotonin transporter affinity [6]. The 3-carbonitrile substitution pattern provides a synthetic handle for further functionalization while maintaining drug-like physicochemical properties.

Diastereoselective Synthesis of Chiral Benzoxazine Libraries for Fragment-Based Drug Discovery

Employ 3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile as a chiral building block in multicomponent reactions to generate stereochemically diverse libraries of 3,4-dihydro-2H-benzo[b][1,4]oxazine analogues with high diastereoselectivity (dr up to 99:1) [7]. The stereogenic center at C3 enables the production of enantiomerically pure or diastereomerically enriched compounds through catalyst-free, green synthetic methodologies [8]. This approach is particularly valuable for fragment-based drug discovery and diversity-oriented synthesis, where access to stereochemically defined scaffolds is critical for hit identification and lead optimization. The nitrile group can be subsequently transformed to amides, carboxylic acids, amines, or heterocycles, enabling rapid exploration of chemical space around a privileged core [9].

Protease Inhibitor Scaffold Development and Structure-Based Drug Design

Incorporate 3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile into structure-based drug design programs targeting proteases and other enzymes where the benzoxazine core serves as a conformationally constrained scaffold [10]. X-ray crystallographic studies of substituted 3,4-dihydro-2H-benzo[1,4]oxazines bound to their protein targets (e.g., PI3K isoforms) have provided high-resolution structural data (2.85 Å) that can guide rational design [11]. The 3-carbonitrile substitution pattern, with its defined stereochemistry and hydrogen bonding capacity, enables precise placement of functional groups within enzyme active sites. This scaffold has been validated in multiple target classes including PI3K isoforms and mycobacterial thymidylate synthase X, demonstrating its versatility as a privileged structure for inhibitor design [12].

Quote Request

Request a Quote for 3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.